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Compound of Interest

Compound Name:
5,6-Dimethoxyisoindoline

hydrochloride

CAS No.: 114041-17-7

Cat. No.: B3083295 Get Quote

Executive Summary
5,6-Dimethoxyisoindoline Hydrochloride (CAS: 114041-17-7) is a bicyclic secondary amine

serving as a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzene

ring fused to a pyrroline ring, functionalized with electron-donating methoxy groups at the 5 and

6 positions.

This moiety acts as a critical pharmacophore in the development of acetylcholinesterase

(AChE) inhibitors (bioisosteres of Donepezil), sigma receptor ligands, and kinase inhibitors. Its

rigid bicyclic nature provides a defined spatial orientation for the methoxy groups, enhancing

binding selectivity compared to flexible phenethylamine analogues.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
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Property Data

IUPAC Name
5,6-dimethoxy-2,3-dihydro-1H-isoindole

hydrochloride

Common Name 5,6-Dimethoxyisoindoline HCl

CAS Number 114041-17-7

Molecular Formula C₁₀H₁₃NO₂[1][2][3][4] · HCl

Molecular Weight 215.68 g/mol (Salt); 179.22 g/mol (Free Base)

Appearance Off-white to beige crystalline solid

Solubility High: Water, DMSO, Methanol; Low: DCM, Et₂O

pKa (Calc) ~9.5 (Conjugate acid of secondary amine)

Structural Anatomy
The molecule possesses

symmetry (in the free base form), rendering the 5- and 6-positions equivalent, as well as the 4-
and 7-positions. This symmetry is a critical diagnostic feature in NMR spectroscopy.

Synthetic Methodologies
Two primary routes are established for the synthesis of 5,6-dimethoxyisoindoline. Method A is

preferred for scalability, while Method B is useful when starting from xylylene precursors.

Method A: Reduction of 5,6-Dimethoxyphthalimide
(Scale-Up Route)
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the dione to the saturated

amine.

Reagents: 4,5-Dimethoxyphthalimide, LiAlH₄, THF (anhydrous), 4M HCl in Dioxane.

Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition

funnel. Purge with Argon.

Charging: Add LiAlH₄ (3.0 equiv) to anhydrous THF (0.5 M concentration relative to

substrate) at 0°C.

Addition: Dissolve 4,5-dimethoxyphthalimide (1.0 equiv) in THF. Add dropwise to the LiAlH₄

suspension. Caution: Exothermic.

Reflux: Warm to room temperature, then reflux for 12–16 hours. The solution typically turns

from yellow to gray/white suspension.

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15%

NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a granular white precipitate

forms.

Filtration: Filter through a Celite pad. Wash the cake with THF.

Salt Formation: Concentrate the filtrate. Redissolve the crude oil in minimal ethanol/ether.

Add 4M HCl in dioxane dropwise at 0°C.

Isolation: Filter the precipitated HCl salt and recrystallize from MeOH/Et₂O.

Method B: Cyclization of 1,2-bis(bromomethyl)-4,5-
dimethoxybenzene
This route creates the pyrroline ring via double nucleophilic substitution.

Reagents: 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, Benzylamine (or Ammonia), K₂CO₃,

Acetonitrile.

Protocol:

Cyclization: Dissolve the dibromide precursor in MeCN. Add Benzylamine (1.05 equiv) and

K₂CO₃ (3.0 equiv). Reflux for 4 hours.

Workup: Filter salts, concentrate, and purify the N-benzyl intermediate.
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Deprotection: Hydrogenate (H₂, Pd/C, MeOH) to remove the benzyl group.

Salting: Treat with HCl as in Method A.

Synthesis Logic & Pathway Diagram
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Figure 1: Convergent synthetic pathways for 5,6-dimethoxyisoindoline HCl. Method A (top) is

preferred for atom economy in scale-up.

Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized compound, the following analytical signatures must

be observed. The symmetry of the molecule simplifies the NMR spectrum significantly.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for HCl salts to prevent aggregation).
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Nucleus Shift (δ ppm) Multiplicity Integration Assignment

¹H 9.80 Broad Singlet 2H
NH₂⁺

(Ammonium)

¹H 6.95 Singlet 2H Ar-H (C4, C7)

¹H 4.42 Singlet (or m) 4H
Ar-CH₂-N (C1,

C3)

¹H 3.75 Singlet 6H -OCH₃

¹³C 149.5 - - C-O (C5, C6)

¹³C 126.8 - -
Ar-C

(Bridgehead)

¹³C 106.2 - - Ar-C (C4, C7)

¹³C 56.0 - - -OCH₃

¹³C 47.5 - - Ar-CH₂-N

Diagnostic Check:

Symmetry: If you see multiple aromatic peaks or split methylene peaks (complex coupling),

the ring may not be fully reduced (isoindolinone impurity) or the salt has disproportionated.

Water: HCl salts are hygroscopic. Expect a water peak at ~3.33 ppm in DMSO-d₆.

Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.

Expected Mass:m/z = 180.1 [M+H]⁺ (Free base mass + 1).

Fragmentation: Loss of methyl radical (-15) or ammonia (-17) may be observed at high

collision energies.

Medicinal Chemistry Applications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3083295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 5,6-dimethoxyisoindoline scaffold acts as a rigidified analogue of the 3,4-

dimethoxyphenethylamine moiety (dopamine/mescaline motif).

Acetylcholinesterase (AChE) Inhibitors
It serves as a bioisostere for the indanone ring in Donepezil. The nitrogen atom allows for

attachment to benzyl-piperidine chains, while the dimethoxy group anchors the molecule in the

peripheral anionic site (PAS) of the enzyme via π-stacking and hydrogen bonding.

Sigma Receptor Ligands
Derivatives of this scaffold show high affinity for σ1 and σ2 receptors, relevant in the treatment

of neuropathic pain and psychosis. The constrained geometry improves selectivity over

dopaminergic receptors.

Kinase Inhibition
Used as the solvent-exposed "tail" in ATP-competitive inhibitors. The secondary amine allows

facile coupling to heteroaryl chlorides (via SɴAr) or carboxylic acids (via amide coupling).

Handling and Stability
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.

Free Base Instability: The free base is prone to oxidation (forming isoindoles or polymers)

upon prolonged exposure to air. Always store as the HCl or fumarate salt.

Safety: Isoindolines can be skin irritants. Standard PPE (gloves, goggles) is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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